[1-(2-Chloro-4-fluorophenyl)cyclopropyl]methanamine is a synthetic organic compound notable for its unique structure, which includes a cyclopropyl group and a chlorofluorophenyl substituent. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications. It is classified as an amine, specifically a methanamine derivative, characterized by the presence of both an amine functional group and a cyclopropyl ring.
The synthesis of [1-(2-Chloro-4-fluorophenyl)cyclopropyl]methanamine typically involves multi-step organic synthesis techniques. One common method includes:
For example, one method described involves using α-alkoxy p-chlorobenzyl phosphonate as a precursor, reacting it with cyclopropyl methyl ketone under basic conditions to yield the desired product with good yields .
The molecular structure of [1-(2-Chloro-4-fluorophenyl)cyclopropyl]methanamine can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C11H12ClF |
Molecular Weight | 216.67 g/mol |
SMILES | C1CC1C(C2=CC(=C(C=C2)Cl)F)N |
[1-(2-Chloro-4-fluorophenyl)cyclopropyl]methanamine can participate in various chemical reactions due to its functional groups:
The mechanism of action for [1-(2-Chloro-4-fluorophenyl)cyclopropyl]methanamine is hypothesized to involve modulation of neurotransmitter systems, potentially acting on receptors in the central nervous system. The presence of the chlorofluorophenyl moiety may enhance binding affinity to certain receptors, leading to various biological effects such as anxiolytic or antidepressant activities. Understanding these interactions is crucial for predicting therapeutic efficacy and side effects .
Property | Value |
---|---|
Melting Point | Not specified |
Boiling Point | Not specified |
Density | Not specified |
The potential applications of [1-(2-Chloro-4-fluorophenyl)cyclopropyl]methanamine span several fields:
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 62968-45-0
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9